Methyl hydrazinecarbimidothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

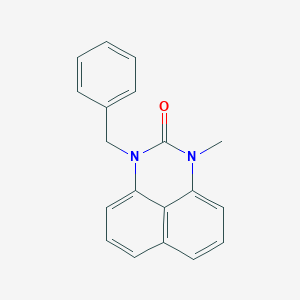

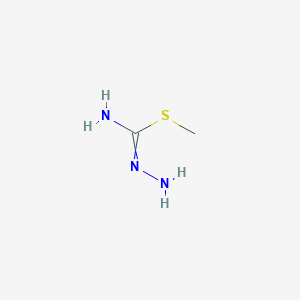

Vue d'ensemble

Description

“Methyl hydrazinecarbimidothioate” is a chemical compound that is used for research and development purposes . It is also known as “methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide” with a molecular weight of 337.228 .

Synthesis Analysis

The synthesis of this compound has been mentioned in a paper where it was used as a starting material . The synthesis commenced from this compound hydroiodide which was subjected to reaction with glyoxal derivatives .Chemical Reactions Analysis

“this compound” has been used in the synthesis of 3-vinyl-1,2,4-triazines derivatives . These derivatives exhibit selectivity towards cysteine and specific strained alkynes, enabling conjugate addition and inverse electron-demand Diels–Alder (IEDDA) reactions .Applications De Recherche Scientifique

Tumor Suppressor Gene Reactivation

Methyl hydrazinecarbimidothioate derivatives, such as hydralazine, have been studied for their potential in reactivating tumor suppressor genes in cancer therapy. Research indicates that hydralazine can demethylate and re-express genes like ER, RARbeta, and p16 in cultured cells and mice, showcasing its potential as an anticancer treatment. This re-expression of genes was found to be functional, indicating promising clinical applications in increasing the efficacy of current biological or chemotherapeutic treatments (Segura-Pacheco et al., 2003).

Fluorescent Probe Development

Hydrazine derivatives are integral in the development of fluorescent probes for environmental and biological applications. A study on a next-generation fluorescent probe demonstrates that hydrazine allows for traceable, fast, and intuitive fluorescence transformation in various environments. This advancement is pivotal for real-time sensing, soil analysis, and two-photon tissue imaging, significantly enhancing the practical application of such probes in diverse fields (Jung et al., 2019).

Anticancer Properties

This compound and its derivatives have demonstrated significant anticancer properties. For instance, methyl-2-arylidene hydrazinecarbodithioates exhibit cytostatic and antiviral activity, significantly inhibiting human promyelocytic leukemia cells. These compounds have also shown inhibitory effects on human embryonic lung fibroblast proliferation, highlighting their potential in cancer treatment (Mahapatra et al., 2013).

Chemical Reaction Analysis

Hydrazine derivatives are crucial in understanding chemical reactions under various conditions. A study using the ReaxFF reactive force field investigated the decomposition of hydrazine and its derivatives, revealing insights into the mechanisms and rates of these reactions. This research is significant in understanding the chemical processes in both bulk and catalytic decomposition of reactive species (Zhang et al., 2009).

Computational Chemistry

In computational chemistry, the structure and reactivity of Methyl hydrazinecarbodithioate have been investigated through quantum chemical calculations. These studies focus on geometry optimization, vibration frequencies, and electronic structure parameters, providing a deeper understanding of the conformational behavior and stability of different conformers (Singh et al., 2018).

Safety and Hazards

Propriétés

Numéro CAS |

44387-06-6 |

|---|---|

Formule moléculaire |

C2H7N3S |

Poids moléculaire |

105.17 g/mol |

Nom IUPAC |

methyl N'-aminocarbamimidothioate |

InChI |

InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |

Clé InChI |

WQUPOMUBXOPGSN-UHFFFAOYSA-N |

SMILES isomérique |

CS/C(=N/N)/N |

SMILES |

CSC(=NN)N |

SMILES canonique |

CSC(=NN)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

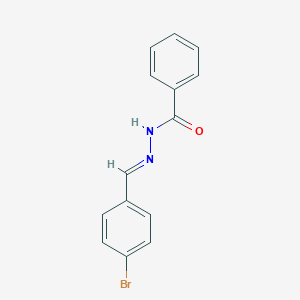

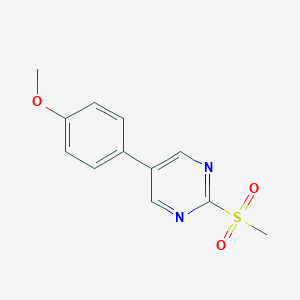

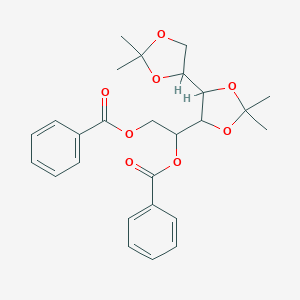

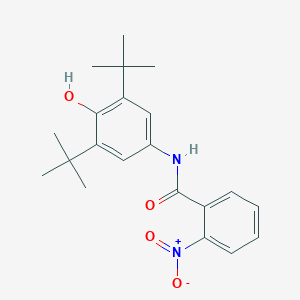

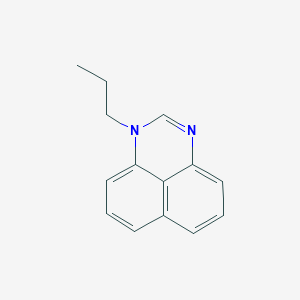

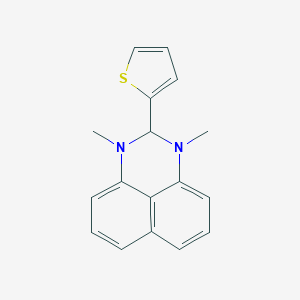

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B386163.png)

![4-propyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B386165.png)

![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)

![1-[2,3,5-Trifluoro-4,6-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B386176.png)

![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)

![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)